4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine
Overview
Description
4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and an amine group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 1-(2,4-difluorophenyl)-3-methyl-1,3-propanedione.
Substitution Reaction: The resulting pyrazole is then subjected to a substitution reaction with an appropriate amine, such as methylamine, to introduce the amine group at the 5-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of antifungal and anticancer agents.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biology: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industry: The compound is employed in the synthesis of various agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The pyrazole ring structure allows for effective interaction with active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Difluorophenyl)-1H-pyrazole: Lacks the methyl and amine groups, resulting in different chemical properties and applications.
4-(2,4-Difluorophenyl)-3-methyl-1H-pyrazole: Similar structure but with the methyl group at a different position, affecting its reactivity and biological activity.
4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-3-amine: The amine group is at a different position, leading to variations in its chemical behavior and applications.
Uniqueness
4-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to the specific positioning of its functional groups, which confer distinct electronic and steric properties. These characteristics make it particularly valuable in the design of targeted pharmaceuticals and advanced materials.
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-methylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-15-10(13)8(5-14-15)7-3-2-6(11)4-9(7)12/h2-5H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODLPTUNXZNLDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=C(C=C(C=C2)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341912-76-2 | |
Record name | 4-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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